molecular formula C12H13NO B14865741 2,6,7-Trimethyl-4-quinolinol

2,6,7-Trimethyl-4-quinolinol

Cat. No.: B14865741
M. Wt: 187.24 g/mol
InChI Key: NCDJGBVSMWITBC-UHFFFAOYSA-N
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Description

2,6,7-Trimethyl-4-quinolinol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H13NO, features a quinoline core substituted with three methyl groups at positions 2, 6, and 7, and a hydroxyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-4-quinolinol can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with ethyl acetoacetate in the presence of sulfuric acid adsorbed on silica gel. This reaction proceeds under solvent-free conditions and involves a series of steps, including condensation and cyclization, to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethyl-4-quinolinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or sulfuric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2,6,7-Trimethyl-4-quinolinol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6,7-Trimethyl-4-quinolinol involves its interaction with various molecular targets. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. The compound’s quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the methyl groups at positions 2, 6, and 7 can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,5,7-Trimethyl-4-quinolinol
  • 2,6,8-Trimethyl-4-quinolinol
  • 4-Hydroxy-2-quinolone

Uniqueness

2,6,7-Trimethyl-4-quinolinol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 6, and 7, along with a hydroxyl group at position 4, provides a distinct set of properties that differentiate it from other quinoline derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2,6,7-trimethyl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO/c1-7-4-10-11(5-8(7)2)13-9(3)6-12(10)14/h4-6H,1-3H3,(H,13,14)

InChI Key

NCDJGBVSMWITBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=CC2=O)C

Origin of Product

United States

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